molecular formula C13H14ClN3O3 B2514947 ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate CAS No. 1092326-85-6

ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate

Cat. No. B2514947
CAS RN: 1092326-85-6
M. Wt: 295.72
InChI Key: BWOCZUDKCBKBPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 1,2,4-substituted triazoles involves the use of IR and NMR spectroscopic techniques . Another related compound, 2-(4-chlorophenoxy)-3-oxoalkanoates, was prepared and then reduced in the presence of baker’s yeast .

Scientific Research Applications

Antifungal Activity

This compound has been used in the synthesis of novel thioether derivatives containing a 1,2,4-triazole moiety . These derivatives have shown moderate antifungal activity, making them potentially useful in the development of new antifungal agents .

Microwave-Assisted Synthesis

The compound has been synthesized from 4-chlorophenol and ethyl 2-chloroacetate as starting materials by multi-step reactions under microwave irradiation . This method of synthesis could be beneficial in the rapid production of the compound for various applications.

Intermediates for Potential PPARα Ligands

Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates, which are related to the compound , have been used as intermediates for potential PPARα ligands . PPARα ligands are of interest in the treatment of metabolic disorders, including dyslipidemia and type 2 diabetes .

Chemoenzymatic Synthesis

The compound has been involved in the chemoenzymatic synthesis of (2R)-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate (cyhalofop-butyl, CyB) via enantioselective transesterification with Candida antarctica lipase B . This process could be useful in the production of enantiomerically pure compounds for pharmaceutical applications.

Baker’s Yeast-Mediated Reduction

The compound has been used in the baker’s yeast-mediated reduction of ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates . This biotransformation process could be beneficial in the preparation of chiral alcohols in very high enantiomeric excess .

Drug Design and Discovery

The compound, due to its 1,2,4-triazole substructure, is of interest in the field of drug design and discovery . The 1,2,4-triazole compounds have shown a wide spectrum of bioactivities, including anti-inflammatory, anticancer, anti-oxidation, herbicidal, antifungal, antiurease, and antidepressant activities .

properties

IUPAC Name

ethyl 2-[5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-2-19-13(18)7-11-15-12(17-16-11)8-20-10-5-3-9(14)4-6-10/h3-6H,2,7-8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOCZUDKCBKBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NNC(=N1)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-((4-chlorophenoxy)methyl)-1H-1,2,4-triazol-5-yl)acetate

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